N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its stability under various conditions.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-2-28-17-7-4-3-6-16(17)24-19(27)18(26)23-14-15-8-12-25(13-9-15)20-21-10-5-11-22-20/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDVDIVNWYLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Two-Step Amidation Approach
The synthesis of N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide follows a two-step amidation strategy, common in oxalamide derivatives.
Step 1: Formation of N-(2-Ethoxyphenyl)Oxalyl Chloride
2-Ethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding an intermediate oxalyl chloride derivative. Excess oxalyl chloride is removed under reduced pressure.
Step 2: Coupling with (1-(Pyrimidin-2-yl)Piperidin-4-yl)Methanamine
The intermediate is dissolved in tetrahydrofuran (THF) and treated with (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine at reflux (65–70°C) for 6–8 hours. The reaction is quenched with ice water, and the product is extracted using ethyl acetate.
Table 1: Representative Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Ethoxyaniline + Oxalyl chloride | DCM | 0–5°C | 2 | 92 |
| 2 | Intermediate + Amine | THF | 65–70°C | 8 | 85 |
One-Pot Synthesis Using Diethyl Oxalate
An alternative method employs diethyl oxalate as a bifunctional reagent. 2-Ethoxyaniline and (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine are sequentially added to diethyl oxalate in ethanol at 0°C. The mixture is stirred for 24 hours at room temperature, yielding the target compound after recrystallization.
Key Advantages :
- Eliminates the need for oxalyl chloride, reducing toxicity risks.
- Simplifies purification by avoiding intermediate isolation.
Limitations :
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Screening
Industrial-scale production prioritizes solvent recyclability and catalytic efficiency. Experiments with polar aprotic solvents (e.g., dimethylformamide, DMF) and catalysts like 4-dimethylaminopyridine (DMAP) show improved yields (88–90%) but require stringent moisture control.
Table 2: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| THF | None | 65°C | 85 |
| DMF | DMAP | 70°C | 90 |
| Ethanol | None | 25°C | 75 |
Mechanistic Insights and Side Reactions
Competing Pathways
- Hydrolysis : Exposure to moisture during Step 1 leads to oxalic acid formation, reducing yields by 15–20%.
- Dimerization : Excess oxalyl chloride promotes dimerization of the intermediate, necessitating stoichiometric precision.
Steric and Electronic Effects
The ethoxy group on the phenyl ring enhances electron density, accelerating Step 1 but introducing steric hindrance during Step 2. Bulky substituents on the pyrimidine ring further slow the coupling reaction, requiring prolonged heating.
Industrial Production Protocols
Large-Scale Batch Reactors
Waste Management
- Oxalyl chloride residues are neutralized with aqueous sodium bicarbonate before disposal.
- Solvent recovery systems reclaim >90% of THF and DCM.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide may have cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
- Antimicrobial Activity : Research has indicated that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. The compound was particularly effective against breast cancer and leukemia cell lines, demonstrating a dose-dependent response.
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase. The findings revealed that the compound inhibited the enzyme at low micromolar concentrations, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
Uniqueness
N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific substitution pattern and the presence of both ethoxy and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N1-(2-ethoxyphenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and virology. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 450.6 g/mol. The structure includes an oxalamide moiety linked to a piperidine and pyrimidine, which are known to influence biological activity through various interactions with biological targets.
Research indicates that compounds with oxalamide structures can function as inhibitors of viral entry. For example, similar oxalamides have been identified as effective inhibitors of HIV-1 by preventing the binding of the virus's envelope glycoprotein (gp120) to the CD4 receptor on host cells . This mechanism suggests that this compound may exhibit comparable antiviral properties.
Antibacterial and Antimycobacterial Properties
Although specific data on the antibacterial activity of this compound is scarce, related compounds in the oxalamide class have shown varying degrees of antibacterial effects. For instance, studies on other oxalamides indicated their potential as antibacterial agents against resistant strains . The exploration of structure–activity relationships (SAR) in these studies can provide insights into optimizing this compound for enhanced antibacterial properties.
Case Studies
Case Study 1: HIV Entry Inhibition
A study highlighted two oxalamide analogs that effectively inhibited HIV entry by blocking gp120-CD4 interaction. These compounds demonstrated potent activity against both X4 and R5 tropic strains, underscoring their broad-spectrum antiviral potential . Future investigations could explore whether this compound shares similar efficacy.
Case Study 2: Antimicrobial Activity
In another study focusing on a series of pyrazolo-pyrimidines, compounds were synthesized and evaluated for their anti-mycobacterial activities. The findings suggested that certain structural modifications led to improved potency against Mycobacterium tuberculosis . This approach may inform modifications to enhance the biological activity of this compound.
Q & A
Q. Methodological Solutions :
- Standardize protocols (e.g., IC50 determination at 37°C, pH 7.4).
- Include positive controls (e.g., known GABA A α5 inhibitors) .
What computational strategies are effective in predicting binding modes to target receptors like GABA A α5?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with GABA A α5’s benzodiazepine site. Key residues: His102 (hydrogen bonding with pyrimidine) .
- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (<2.0 Å) and ligand-protein contacts .
- QSAR Models : Correlate substituent modifications (e.g., ethoxy vs. methoxy) with activity trends .
What methodologies are recommended for studying metabolic stability and CYP450 interactions?
Advanced Research Question
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific inhibition .
- Metabolite ID : High-resolution MS/MS to detect oxidative metabolites (e.g., O-deethylation of the ethoxyphenyl group) .
How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Advanced Research Question
- Core Modifications : Replace pyrimidine with pyridine (reduces steric hindrance) or introduce electron-withdrawing groups (e.g., -CN) to enhance receptor affinity .
- Substituent Analysis :
- Ethoxyphenyl : Switching to 2-methoxyphenyl improves metabolic stability but reduces solubility .
- Piperidine Methyl : Branching (e.g., isopropyl) increases lipophilicity and blood-brain barrier penetration .
Q. Experimental Design :
- Synthesize analogs with systematic substitutions.
- Test in parallel assays (binding affinity, cytotoxicity, metabolic stability) .
What strategies mitigate off-target effects in kinase inhibition studies?
Advanced Research Question
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- ATP-Competitive Assays : Use P-ATP to distinguish allosteric vs. competitive inhibition .
- CRISPR Knockout Models : Validate target specificity in cell lines lacking the kinase of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
